molecular formula C10H9NO B1296166 7-Methyl-1h-indole-3-carbaldehyde CAS No. 4771-50-0

7-Methyl-1h-indole-3-carbaldehyde

Cat. No.: B1296166
CAS No.: 4771-50-0
M. Wt: 159.18 g/mol
InChI Key: KTUFZHVVJBHGKZ-UHFFFAOYSA-N
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Description

7-Methyl-1h-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions of 7-Methyl-1h-indole-3-carbaldehyde research could involve further exploration of its applications in multicomponent reactions . This could lead to the assembly of pharmaceutically interesting scaffolds .

Mechanism of Action

Target of Action

7-Methyl-1h-indole-3-carbaldehyde, like other indole derivatives, is known to interact with a variety of targets. Indole derivatives are important types of molecules and natural products that play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Mode of Action

For instance, some indole derivatives act as receptor agonists , while others can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .

Biochemical Pathways

Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized in Arabidopsis, a model organism for plant biology . These compounds play an important role in pathogen defense in cruciferous plants .

Pharmacokinetics

The molecular weight of the compound is 1591846 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a way to avoid dust formation and contact with skin and eyes . Moreover, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances in its environment.

Biochemical Analysis

Biochemical Properties

7-Methyl-1h-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active structures. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in multicomponent reactions that generate biologically active structures such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions are essential for the synthesis of pharmaceutically active compounds and indole alkaloids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities . These effects are mediated through its interactions with cellular proteins and enzymes, which modulate various signaling pathways and gene expression profiles .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a precursor for the synthesis of active molecules by undergoing C–C and C–N coupling reactions and reductions . These reactions facilitate the formation of complex structures that exhibit significant biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial biological activities, such as antioxidant and anti-inflammatory effects . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its conversion into biologically active metabolites. It is metabolized through pathways that involve the oxidation of its aldehyde group to form carboxylic acid derivatives . These metabolic processes are crucial for the compound’s biological activity and its role in cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biological effects . The compound’s distribution is influenced by factors such as its chemical structure, solubility, and affinity for binding proteins .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it interacts with various biomolecules to exert its biological effects . Its localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . These interactions are essential for the compound’s activity and function within the cell .

Properties

IUPAC Name

7-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFZHVVJBHGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293694
Record name 7-Methylindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4771-50-0
Record name 4771-50-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91539
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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